(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
A nitrilotriacetic acid derivative used as a metal chelating adsorbent for metal ion affinity chromatography. This method can be used for identification and rapid one-step purification of gene products expressed as fusion proteins with an oligo-histidine tag. The oligo-histidine tag serves as a high affinity binding sequence for the purification of fusion proteins via a metal chelating absorbent such as N-(5-Amino-1-carboxypentyl)iminodiacetic acid.
Brand Name:
Vulcanchem
CAS No.:
113231-05-3
VCID:
VC20830729
InChI:
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1
SMILES:
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Molecular Formula:
C10H18N2O6
Molecular Weight:
262.26 g/mol
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid
CAS No.: 113231-05-3
Cat. No.: VC20830729
Molecular Formula: C10H18N2O6
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A nitrilotriacetic acid derivative used as a metal chelating adsorbent for metal ion affinity chromatography. This method can be used for identification and rapid one-step purification of gene products expressed as fusion proteins with an oligo-histidine tag. The oligo-histidine tag serves as a high affinity binding sequence for the purification of fusion proteins via a metal chelating absorbent such as N-(5-Amino-1-carboxypentyl)iminodiacetic acid. |
|---|---|
| CAS No. | 113231-05-3 |
| Molecular Formula | C10H18N2O6 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid |
| Standard InChI | InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1 |
| Standard InChI Key | SYFQYGMJENQVQT-ZETCQYMHSA-N |
| Isomeric SMILES | C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
| SMILES | C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O |
| Canonical SMILES | C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O |
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